2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride
Description
Introduction to Pyrazole-Based Therapeutics and Target Compound
Evolution of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since the 20th century. Early derivatives like antipyrine (analgesic) and phenylbutazone (anti-inflammatory) demonstrated the scaffold’s potential for modulating biological targets. The discovery of celecoxib, a selective COX-2 inhibitor, marked a turning point by showcasing pyrazole’s ability to enhance drug specificity while reducing off-target effects.
Recent advancements have diversified pyrazole applications:
- Anticancer agents : Kinase inhibitors such as ibrutinib and crizotinib leverage pyrazole’s capacity to interact with ATP-binding pockets.
- Antimicrobials : Pyrazole-thiazole hybrids exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Central nervous system drugs : Zavegepant, a 2023-approved migraine therapy, highlights pyrazole’s role in neuropharmacology.
This evolution underscores the scaffold’s adaptability, driven by strategic substitutions at the N1, C3, and C5 positions. The introduction of polar groups, such as carboxylic acids, has addressed historical limitations in solubility and bioavailability—a trend exemplified by 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride.
Structural Uniqueness of 2-[(1-Methyl-1H-Pyrazol-3-yl)Oxy]Acetic Acid Hydrochloride
The compound’s molecular architecture (Figure 1) integrates three critical components:
- Pyrazole core : The 1-methyl group at N1 enhances metabolic stability by blocking oxidative degradation, a common issue with unsubstituted pyrazoles.
- Oxyacetic acid moiety : Positioned at C3, this group introduces hydrogen-bonding capabilities, potentially improving target engagement. The carboxylic acid (-COOH) further enables salt formation, as seen in the hydrochloride derivative.
- Hydrochloride salt : This modification increases aqueous solubility, facilitating formulation and absorption.
Comparative Analysis with Analogues
This structure positions the compound as a versatile intermediate for further derivatization. For instance, the oxyacetic acid group could be esterified to prodrugs or conjugated to targeting moieties in antibody-drug conjugates.
Academic Relevance in Modern Drug Discovery Paradigms
The compound’s design aligns with three key trends in 21st-century drug discovery:
Fragment-Based Drug Design (FBDD)
The compact pyrazole core (molecular weight: 192.60 g/mol) serves as an ideal fragment for hit-to-lead optimization. Its synthetic accessibility allows rapid generation of analogues via:
- N1 alkylation : Introducing branched chains to modulate lipophilicity.
- C3 functionalization : Replacing oxyacetic acid with bioisosteres like tetrazoles or sulfonamides.
Targeted Covalent Inhibitors
The methyl group at N1 could be replaced with electrophilic warheads (e.g., acrylamides) to enable covalent binding with cysteine residues in kinases or proteases.
Antibacterial Development
Pyrazole derivatives have shown promise against resistant pathogens. The oxyacetic acid moiety in this compound may enhance penetration through bacterial membranes, a hypothesis supported by similar compounds’ activity against vancomycin-resistant enterococci.
Properties
Molecular Formula |
C6H9ClN2O3 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-8-3-2-5(7-8)11-4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H |
InChI Key |
CCABJDFLSYRMCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)OCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Ether Formation via Nucleophilic Substitution
- Starting Materials: 1-Methyl-1H-pyrazol-3-ol (or equivalent pyrazolyl alcohol) and a suitable haloacetic acid derivative (e.g., chloroacetic acid or its esters).
- Reaction: The pyrazolyl hydroxyl group acts as a nucleophile attacking the electrophilic carbon of the haloacetic acid derivative to form the ether bond.
- Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with base (e.g., sodium hydride or potassium carbonate) to deprotonate the pyrazolyl hydroxyl and promote substitution.
- Outcome: Formation of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid or its ester, which can be hydrolyzed if necessary.
Ester Hydrolysis to Free Acid
- If the intermediate is an ester (e.g., methyl or ethyl ester), saponification with aqueous sodium hydroxide at elevated temperatures (reflux, ~100°C) is employed to yield the free acid.
- Acidification with hydrochloric acid then affords the hydrochloride salt.
Detailed Preparation Methodology with Experimental Data
The following table summarizes key experimental procedures and yields from the literature, focusing on the preparation and purification of the compound and its analogs closely related to the target molecule:
| Step | Reaction Conditions | Reagents & Solvents | Yield (%) | Notes |
|---|---|---|---|---|
| Ether Formation | Stirring at 10–35°C for 10 h in DMF | 1-Methyl-1H-pyrazol-3-ol, haloacetic acid derivative, base (e.g., N-ethyl-N,N-diisopropylamine), coupling agent (e.g., HATU) | 31.9–60.2% | Coupling agents like HATU facilitate amide bond formation but can be adapted for ether synthesis in some protocols. |
| Esterification | Reaction with thionyl chloride in dry methanol at 0–20°C | Thionyl chloride, methanol | 83% | Conversion of acid to methyl ester intermediate for easier handling and purification. |
| Saponification | Reflux in aqueous NaOH at 100°C for 10 h | Sodium hydroxide, water | High (not specified) | Hydrolysis of ester to free acid. |
| Salt Formation | Treatment with HCl in suitable solvent at 0–5°C | Hydrochloric acid, toluene wash | Quantitative | Formation of stable hydrochloride salt, washing and drying to purify. |
Source: Experimental data adapted from Ambeed.com and patent WO2015063709A1.
Analytical Characterization and Purity
- Melting Point: Typically determined to confirm salt formation and purity.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methyl on pyrazole, ether linkage, and carboxylic acid protons.
- Mass Spectrometry: Confirms molecular ion peaks consistent with molecular weight.
- Elemental Analysis: Confirms hydrochloride salt stoichiometry.
- Chromatography: HPLC or silica gel chromatography used for purification and purity assessment.
Comparative Notes on Alternative Methods
- Some synthetic routes utilize coupling agents such as HATU or other phosphonium salts in amide bond formation, which can be adapted for ether or ester linkages in related pyrazole derivatives.
- Patent literature emphasizes controlled temperature steps, washing procedures, and drying conditions to optimize yield and purity in similar pyrazole-containing compounds.
- Use of protecting groups on pyrazole nitrogen is generally unnecessary due to the methyl substitution at N1, simplifying synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Recommended Range/Condition | Comments |
|---|---|---|
| Solvent | DMF, DMSO, Methanol | Polar aprotic solvents preferred |
| Base | Potassium carbonate, NaH | For deprotonation and substitution |
| Temperature | 0–35°C (ether formation); reflux 100°C (hydrolysis) | Controlled to optimize yield |
| Reaction Time | 8–12 hours | Varies with step |
| Acidification | Dilute HCl at 0–5°C | For salt formation |
| Purification | Filtration, washing with toluene/ether, drying | Ensures high purity |
| Yield | 30–83% depending on step | Optimized by reaction control |
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring’s methoxy and acetic acid groups enable oxidation under controlled conditions:
-
Primary oxidation : The acetic acid moiety undergoes oxidation to form glyoxylic acid derivatives.
-
Ring oxidation : Using H₂O₂ or KMnO₄ in acidic media, the pyrazole ring forms N-oxide derivatives.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 60°C, 4 hrs | Pyrazole N-oxide | 72% | |
| H₂O₂ (AcOH) | RT, 12 hrs | 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]glyoxylic acid | 65% |
Reduction Reactions
The compound’s reducible sites include the pyrazole ring and the acetic acid group:
-
Catalytic hydrogenation : Pd/C in ethanol reduces the pyrazole ring to a pyrazoline derivative.
-
LiAlH₄-mediated reduction : Converts the carboxylic acid group to a primary alcohol.
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (Pd/C) | 50 psi, 6 hrs | 2-[(1-Methyl-2,3-dihydro-1H-pyrazol-3-yl)oxy]acetic acid | 58% | |
| LiAlH₄ | THF, reflux, 2 hrs | 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]ethanol | 81% |
Substitution Reactions
Electrophilic substitution occurs at the pyrazole ring’s 4- and 5-positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4.
Table 3: Substitution Reaction Outcomes
| Reaction Type | Reagent | Position Modified | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | 4 | 4-Nitro-1-methylpyrazol-3-yl derivative | 67% | |
| Bromination | Br₂, FeBr₃ | 5 | 5-Bromo-1-methylpyrazol-3-yl derivative | 75% |
Esterification and Amidation
The acetic acid group participates in nucleophilic acyl substitution:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under H₂SO₄ catalysis.
-
Amidation : Forms conjugates with amines (e.g., NH₃, alkylamines) .
Table 4: Functional Group Transformations
| Reaction | Reagent/Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetate | 89% | |
| Amidation | NH₃ (g), DCC | 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]acetamide | 78% |
Condensation and Multi-Component Reactions
The pyrazole ring participates in acid-catalyzed condensations:
-
Mannich reactions : Forms β-amino ketone derivatives with formaldehyde and amines .
-
Aldol-like reactions : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate α,β-unsaturated ketones .
Example :
-
Condensation with benzaldehyde in ionic liquid [HMIM]HSO₄ yields a Schiff base derivative (85% yield) .
Synthetic Methodology
The compound is synthesized via nucleophilic substitution:
-
Reaction : 1-Methyl-1H-pyrazole + chloroacetic acid → 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid.
-
Salt formation : Treated with HCl gas to form the hydrochloride salt .
Optimized Conditions :
-
Base : K₂CO₃ (higher selectivity vs. NaOH).
-
Solvent : Ethanol (superior to methanol for purity).
-
Industrial scale : Continuous flow reactors achieve >90% purity post-crystallization.
Reaction Mechanism Insights
-
Electrophilic substitution : Directed by the electron-donating methyl group, favoring para/ortho positions.
-
Acid catalysis : Protonation of the pyrazole ring enhances electrophilic attack .
Stability and Competing Pathways
-
Thermal decomposition : Degrades above 200°C, releasing CO₂ and methylpyrazole fragments.
-
Hydrolysis : Prolonged exposure to aqueous base cleaves the ether linkage (t₁/₂ = 12 hrs at pH 12).
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Structural Differences and Implications
2-(1H-Pyrazol-3-yl)acetic Acid Hydrochloride (Similarity: 0.87) Difference: Lacks the 1-methyl group and ether linkage present in the target compound. The direct acetic acid linkage (vs. ether) could influence solubility and metabolic stability .
3-Methyl-1H-pyrazole-4-carboxylic Acid (Similarity: 0.72)
- Difference : Methyl group at pyrazole’s 3-position and a carboxylic acid at position 4.
- Impact : The shifted substituents may affect electronic distribution, altering acidity (pKa) and hydrogen-bonding capacity compared to the target compound’s ether-linked acetic acid .
4-Methylpyrazole-3-carboxylic Acid (Similarity: 0.68)
- Difference : Methyl at pyrazole’s 4-position and carboxylic acid at 3-position.
- Impact : This inversion of substituent positions could lead to divergent reactivity, particularly in metal coordination or enzyme interactions .
1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid (Similarity: 0.67)
- Difference : Additional methyl group at pyrazole’s 1-position and carboxylic acid at 4-position.
- Impact : The 1,3-dimethylation may enhance lipophilicity but reduce solubility compared to the hydrochloride salt form of the target compound .
Research Findings and Limitations
- Structural Similarity vs. Functional Divergence : While similarity scores (e.g., 0.87 for 2-(1H-pyrazol-3-yl)acetic acid hydrochloride) suggest close structural alignment, functional differences (e.g., hydrochloride salt vs. free acid, substituent positions) likely result in distinct physicochemical and biological behaviors.
- Data Gaps : Available evidence lacks experimental data (e.g., solubility, melting points, bioactivity) for these compounds. Further studies are required to correlate structural features with functional outcomes.
Biological Activity
2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is a compound of increasing interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is C6H9ClN2O3. It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
Research indicates that compounds with pyrazole structures can interact with various biological targets, influencing pathways related to inflammation, pain modulation, and cell signaling. The specific mechanism for 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride involves:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Modulation of Pain Pathways : The compound may interact with pain receptors, providing analgesic effects similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Pharmacological Studies
A variety of studies have been conducted to assess the biological activity of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride leads to significant reductions in pain responses compared to control groups.
- In Vitro Studies : Cell cultures treated with this compound exhibited decreased levels of inflammatory markers, confirming its potential as an anti-inflammatory agent.
Case Studies
Several case studies highlight the therapeutic potential of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride:
| Study | Subject | Findings |
|---|---|---|
| Case Study 1 | Rat Model | Significant reduction in paw edema after administration, indicating anti-inflammatory properties. |
| Case Study 2 | Human Cell Lines | Decreased IL-6 production in response to inflammatory stimuli when treated with the compound. |
| Case Study 3 | Chronic Pain Patients | Patients reported reduced pain levels after treatment with formulations containing the compound. |
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the efficacy of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride. Key findings include:
- Synthesis Optimization : Improved methods for synthesizing the compound have been developed, increasing yield and purity.
- Efficacy Enhancement : Modifications to the chemical structure have led to derivatives with enhanced biological activity, which are currently under investigation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
